
3-Cyclohexene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1,2-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dihydroxylation of Cyclohexene: One common method for preparing 3-Cyclohexene-1,2-diol is the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs in an aqueous medium and results in the formation of the diol.
Hydrolysis of Cyclohexene Oxide: Another method involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of cyclohexene oxide due to its efficiency and scalability. The reaction is typically carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclohexene-1,2-diol can undergo oxidation reactions to form various products, including cyclohexane-1,2-dione and other oxygenated compounds.
Reduction: The compound can be reduced to form cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-diol.
Reduction: Cyclohexane-1,2-diol.
Substitution: Halogenated cyclohexene derivatives, among others.
Scientific Research Applications
Chemistry: 3-Cyclohexene-1,2-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules. It may serve as a model compound for studying diol-containing molecules in biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds. In reduction reactions, the hydroxyl groups can be reduced to form alcohols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Cyclohexane-1,2-diol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1,2-diol.
Cyclohexene oxide: An epoxide that can be hydrolyzed to form this compound.
Cyclohexane-1,2-dione: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in various chemical processes.
Properties
CAS No. |
34780-00-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2 |
InChI Key |
GRRYTPLUXFDFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
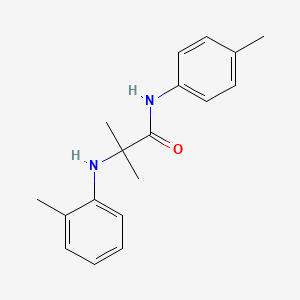
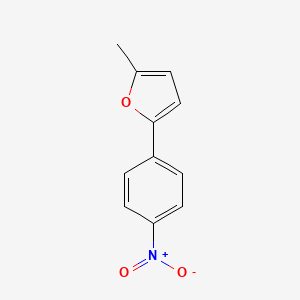

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
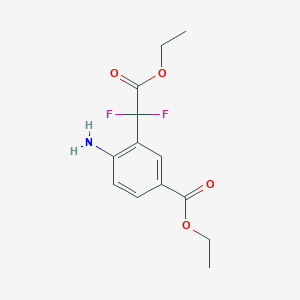
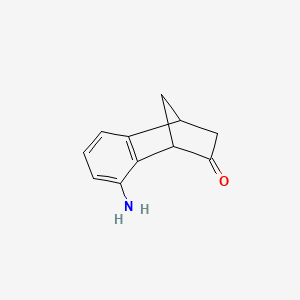
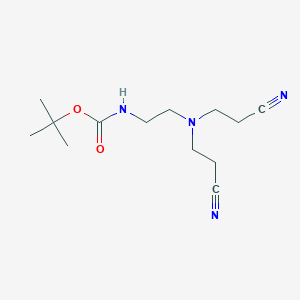

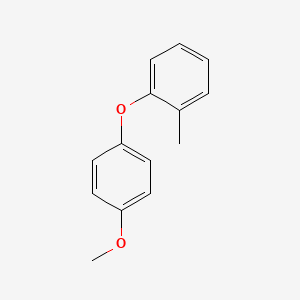

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
